![molecular formula C15H16N2O4S B2701677 4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine CAS No. 2380174-61-6](/img/structure/B2701677.png)
4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine, also known as AZD5423, is a small molecule drug that has been developed for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. It belongs to the class of drugs known as muscarinic receptor antagonists, which work by blocking the action of acetylcholine on muscarinic receptors in the airways.
作用机制
4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine works by blocking the action of acetylcholine on muscarinic receptors in the airways. Muscarinic receptors are a type of receptor found in smooth muscle cells, including those in the airways. When acetylcholine binds to these receptors, it causes smooth muscle contraction, leading to airway narrowing. By blocking the action of acetylcholine on muscarinic receptors, this compound reduces airway narrowing and improves lung function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its muscarinic receptor blocking activity, this compound has been shown to inhibit the release of inflammatory mediators such as histamine and leukotrienes from mast cells and eosinophils. It has also been shown to reduce the number of eosinophils in the airways, which are a type of white blood cell involved in the inflammatory response. These effects contribute to the anti-inflammatory and bronchodilatory activity of this compound.
实验室实验的优点和局限性
One advantage of 4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine for lab experiments is its specificity for muscarinic receptors, which allows for targeted manipulation of the airway smooth muscle. However, one limitation is that it may not fully replicate the complex pathophysiology of respiratory diseases, which involve multiple inflammatory pathways and cell types. Additionally, the use of animal models to study this compound may not fully reflect the response in humans.
未来方向
There are several future directions for research on 4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine. One area of interest is the potential for combination therapy with other drugs, such as corticosteroids, to achieve greater efficacy in the treatment of respiratory diseases. Another area of research is the development of more specific muscarinic receptor antagonists, which may have fewer side effects than currently available drugs. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
合成方法
The synthesis of 4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine involves several steps, starting with the reaction of 3-methoxyphenylsulfonyl chloride with 3-aminopyridine to form 3-(3-methoxyphenylsulfonyl)pyridin-2-amine. This compound is then reacted with 3-azetidinone to form the final product, this compound. The synthesis method has been described in detail in a patent application by AstraZeneca, the company that developed this compound.
科学研究应用
4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine has been the subject of several scientific studies, which have investigated its efficacy and safety in the treatment of respiratory diseases. In a phase II clinical trial, this compound was found to improve lung function in patients with COPD, with a favorable safety profile. Another study showed that this compound was effective in reducing airway hyperresponsiveness in patients with asthma. These studies suggest that this compound has potential as a treatment for respiratory diseases.
属性
IUPAC Name |
4-[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-20-13-3-2-4-15(9-13)22(18,19)17-10-14(11-17)21-12-5-7-16-8-6-12/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXDJXXCVZOXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

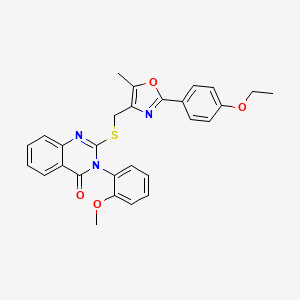
![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2701596.png)
![2-Amino-6-benzyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2701597.png)
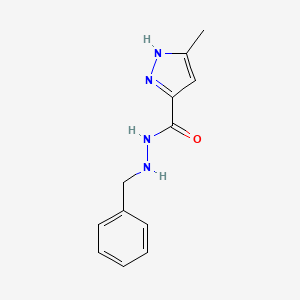
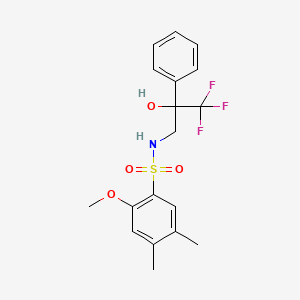
![4-[(2-Chlorophenyl)amino]quinazoline-2-thiol](/img/structure/B2701603.png)

![(Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2701606.png)

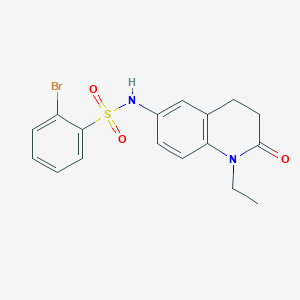
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2701613.png)
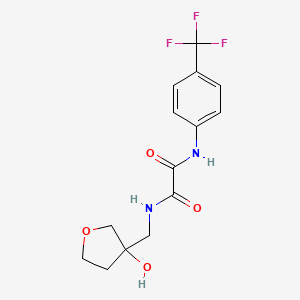
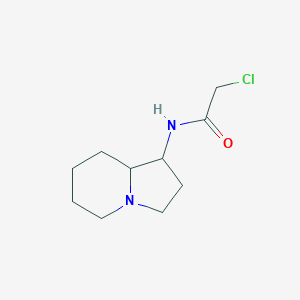
![N-(4-ethylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2701617.png)